PDD00017272
概要
説明
PDD00017272は、ポリ(ADP-リボース)グリコヒドロラーゼ(PARG)の強力な阻害剤です。 この化合物は、生化学アッセイと細胞アッセイで著しい有効性を示しており、半数有効濃度(EC50)値はそれぞれ4.8ナノモルと9.2ナノモルです 。 PARGはDNA損傷修復プロセスに関与する酵素であり、this compoundは、DNA損傷と修復に関連するがん研究やその他の分野で貴重なツールとなります .
科学的研究の応用
PDD00017272 has a wide range of scientific research applications, including:
Cancer research: As a PARG inhibitor, it is used to study the role of PARG in DNA damage repair and its potential as a target for cancer therapy
Neurobiology: Investigating the role of PARG in neurodegenerative diseases and potential therapeutic interventions
Drug development: Serving as a lead compound for the development of new PARG inhibitors with improved efficacy and selectivity
Cell biology: Studying the effects of PARG inhibition on cellular processes such as apoptosis, cell cycle regulation, and DNA repair
作用機序
PDD00017272は、ポリ(ADP-リボース)グリコヒドロラーゼ(PARG)の活性を阻害することによってその効果を発揮します。PARGは、DNA損傷応答に関与するポリ(ADP-リボース)鎖の加水分解を担当しています。PARGを阻害することによって、this compoundはポリ(ADP-リボース)鎖の分解を防ぎ、これらの鎖がDNA修復タンパク質に蓄積されます。 この蓄積は、DNA損傷修復プロセスを阻害し、がん細胞で細胞死につながる可能性があります .
類似の化合物との比較
This compoundは、PDD00017273やPDD00017238などの他のPARG阻害剤と比較されます。これらの化合物は、同様の作用機序を共有していますが、効力と選択性が異なります。
PDD00017273: 同様の阻害活性を示しますが、効力と選択性のプロファイルがわずかに異なります.
PDD00017238: 化学的性質と生物学的活性が異なる別の強力なPARG阻害剤.
生化学分析
Biochemical Properties
PDD00017272 plays a significant role in biochemical reactions as it inhibits the function of PARG . PARG is an enzyme that is primarily responsible for hydrolyzing the poly(ADP-ribose) (PAR) polymer . The inhibition of PARG by this compound is significant, with EC50 values of 4.8 nM in biochemical assay and 9.2 nM in cell-based assay .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily due to its inhibitory action on PARG . By inhibiting PARG, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PARG, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of PARG, and its effects are observable in both biochemical and cell-based assays .
Metabolic Pathways
This compound, as a PARG inhibitor, is involved in the metabolic pathways related to the function of PARG . PARG is responsible for hydrolyzing the PAR polymer, a key player in various cellular processes .
準備方法
合成経路と反応条件
PDD00017272の合成は、キナゾリンジオンスルホンアミド構造のコアを調製することから始まる複数ステップを伴います。主要なステップには以下が含まれます。
キナゾリンジオンコアの形成: これは、適切なチアゾール誘導体と適切なアミンを制御された条件下で反応させることを含みます。
スルホンアミド形成: スルホンアミド基の導入は、スルホニルクロリドを用いたスルホニル化反応によって達成されます。
最終的な組み立て: 最終的な化合物は、キナゾリンジオンコアとスルホンアミド誘導体を最適化された条件下でカップリングすることによって組み立てられます
工業生産方法
This compoundの工業生産は、同様の合成経路に従う可能性がありますが、より大規模になります。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を使用して、最終生成物の純度と同一性を確認します .
化学反応の分析
反応の種類
PDD00017272は、主に以下を実行します。
置換反応: 分子内の官能基の置換を伴う。
一般的な試薬と条件
置換反応: 一般的には、ハロゲン化物や求核剤などの試薬が制御された温度とpH条件下で使用されます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤が頻繁に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、this compoundのさまざまな置換誘導体を生成する可能性があり、酸化還元反応は、化合物の酸化または還元形態を生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
PDD00017272 is compared with other PARG inhibitors such as PDD00017273 and PDD00017238. These compounds share similar mechanisms of action but differ in their potency and selectivity:
PDD00017273: Exhibits similar inhibitory activity but with slightly different potency and selectivity profiles.
PDD00017238: Another potent PARG inhibitor with distinct chemical properties and biological activities.
This compound stands out due to its high potency and selectivity, making it a valuable tool in scientific research and drug development .
生物活性
The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide is a novel derivative within the quinazoline class known for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial and anticancer properties, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core modified with thiazole groups and sulfonamide functionalities. The synthesis typically involves multiple steps including the formation of the quinazoline backbone followed by substitution reactions to introduce thiazole and sulfonamide moieties. The structural elucidation is often confirmed through techniques such as NMR and mass spectrometry.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including our compound of interest. The biological activity was evaluated against various Gram-positive and Gram-negative bacterial strains using methods such as the Agar well diffusion method.
Key Findings:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these strains were reported at approximately 75 to 80 mg/mL, suggesting that while the compound possesses activity, it may require further optimization for enhanced efficacy .
Comparative Analysis
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 10 - 12 | 75 - 80 |
Escherichia coli | 10 - 12 | 75 - 80 |
Candida albicans | 11 | 77 |
Anticancer Activity
In addition to its antibacterial properties, quinazoline derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies.
Case Studies:
- Cell Line Studies : In studies involving multicellular spheroids, the compound demonstrated significant cytotoxicity against cancer cell lines, leading to apoptosis and reduced viability .
- Mechanistic Insights : Molecular docking studies indicated that the compound interacts effectively with key targets involved in cancer cell survival pathways, suggesting a mechanism of action that warrants further exploration .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational tools like SwissADME indicate favorable absorption characteristics but highlight potential concerns regarding toxicity profiles.
Key Parameters:
- Absorption : Predicted to have good oral bioavailability.
- Toxicity : Initial assessments suggest moderate toxicity which needs detailed investigation through in vivo models.
特性
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEXRJYTAZZRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PDD00017272 compare to other PARG inhibitors in terms of potency?
A: The research abstract states that the potency of this compound, as a PARG inhibitor, was ranked in comparison to two other known inhibitors, PDD00017273 and PDD00017238. The ranking, based on published results, is as follows: this compound < PDD00017273 < PDD00017238. This suggests that This compound exhibits lower potency in inhibiting PARG compared to PDD00017273 and PDD00017238 []. Further research and specific data are needed to fully understand the reasons behind this difference in potency.
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